
Discovery and developmental history of
Ornidazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ornidazole

Cat. No.: B1677491 Get Quote
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Introduction
Ornidazole is a third-generation 5-nitroimidazole antimicrobial agent, following the

development of metronidazole and tinidazole, and has established itself as a cornerstone in the

treatment of infections caused by protozoa and anaerobic bacteria.[1][2] Its development

marked a significant advancement in the therapeutic class, offering a longer elimination half-life

and favorable pharmacokinetic profile.[2][3] This document provides a comprehensive technical

overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical

development of Ornidazole, tailored for researchers and drug development professionals.

Discovery and Developmental Timeline
Ornidazole was developed by the Swiss pharmaceutical company Hoffmann-La Roche in the

1970s, with its synthesis first reported in 1966.[1][2][4] It was designed as a successor to

earlier nitroimidazoles with the aim of improving pharmacokinetic properties, particularly the

duration of action.[2] The drug, under the trade name Tiberal, was first launched in Switzerland

on March 11, 1982, by OrPha Swiss GmbH.[1][2] Its initial approval was for the treatment of

trichomoniasis, but its broad-spectrum activity against other protozoa and anaerobic bacteria

quickly led to wider clinical adoption.[5][6]
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Ornidazole, with the systematic name 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole,

is a synthetic nitroimidazole derivative.[1]

Commercial Synthesis Protocol
The primary commercial synthesis route involves an acid-catalyzed reaction between 2-methyl-

5-nitroimidazole and epichlorohydrin.[5][7]

Experimental Protocol:

Reaction Setup: 127.1 g of 2-methyl-5-nitroimidazole, 635.5 g of ethyl acetate, and 4.13 g of

a suitable acid catalyst are added to a reaction flask and stirred at 50-300 rpm until evenly

mixed.[8]

Addition of Reagent: 127.1 g of epichlorohydrin is added to the flask.[8]

Reaction Conditions: The temperature is maintained between 25-30°C, and the mixture is

stirred for 6 hours.[8]

Work-up and Purification: After the reaction, an equal weight of water (127.1 g) is added. The

pH is adjusted to approximately 4.0 with 1 mol/L hydrochloric acid to separate the organic

and aqueous phases.[8] The aqueous phase is then isolated, and its pH is adjusted to about

8.0 with a 1.25 mol/L sodium hydroxide solution, causing the product to precipitate.[8]

Final Product: The precipitate is collected via suction filtration, washed, and recrystallized

from ethanol. The final product is dried to yield Ornidazole with a purity of approximately

99.67% and a yield of around 85.2%.[8]

Green Synthesis Method
Alternative, more environmentally friendly methods have been developed. One such method

utilizes a macroporous acidic polymer resin as a recyclable catalyst and ethyl acetate as the

solvent, which avoids the generation of high-salt-containing wastewater.[9][10]

Diagram: General Workflow for Ornidazole Synthesis
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Caption: General workflow for the chemical synthesis and purification of Ornidazole.
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Mechanism of Action
Ornidazole exerts its antimicrobial effect through a multi-step process that is selective for

anaerobic organisms.[11]

Cellular Uptake: As a small, lipophilic molecule, Ornidazole passively diffuses into the

microbial cell.[12]

Reductive Activation: Inside the anaerobic bacterium or protozoan, the drug remains inactive

until its 5-nitro group undergoes reduction. This key activation step is facilitated by low-

redox-potential electron transport proteins, such as ferredoxin, which are abundant in

anaerobic organisms but deficient in aerobic cells, ensuring selective toxicity.[11][12]

Generation of Cytotoxic Intermediates: The reduction process generates highly reactive

nitroso intermediates and cytotoxic free radicals.[6][11]

DNA Damage: These reactive species are the ultimate effectors, attacking the microbial

DNA's helical structure. This leads to DNA strand breakage and destabilization.[12]

Inhibition of Cellular Processes: The damaged DNA disrupts essential downstream

processes, including nucleic acid synthesis, replication, and transcription, ultimately leading

to microbial cell death.[6][11]

Diagram: Ornidazole Activation and Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1677491?utm_src=pdf-body
http://dergi.fabad.org.tr/pdf/volum29/issue3/fabad2004j.pharm.sci.,29,133-144,2004.pdf.pdf
https://www.benchchem.com/product/b1677491?utm_src=pdf-body
https://www.researchgate.net/publication/5456003_A_comparison_of_metronidazole_and_single-dose_ornidazole_for_the_treatment_of_dientamoebiasis
http://dergi.fabad.org.tr/pdf/volum29/issue3/fabad2004j.pharm.sci.,29,133-144,2004.pdf.pdf
https://www.researchgate.net/publication/5456003_A_comparison_of_metronidazole_and_single-dose_ornidazole_for_the_treatment_of_dientamoebiasis
https://www.researchgate.net/publication/223982168_Ornidazole_Comprehensive_Profile
http://dergi.fabad.org.tr/pdf/volum29/issue3/fabad2004j.pharm.sci.,29,133-144,2004.pdf.pdf
https://www.researchgate.net/publication/5456003_A_comparison_of_metronidazole_and_single-dose_ornidazole_for_the_treatment_of_dientamoebiasis
https://www.researchgate.net/publication/223982168_Ornidazole_Comprehensive_Profile
http://dergi.fabad.org.tr/pdf/volum29/issue3/fabad2004j.pharm.sci.,29,133-144,2004.pdf.pdf
https://www.benchchem.com/product/b1677491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anaerobic Microbe

Ornidazole (Prodrug)

Reductive Activation
(Nitroreductases, e.g., Ferredoxin)

e-

Reactive Nitroso Intermediates
& Free Radicals

Microbial DNA

Attacks DNA

DNA Strand Breakage
& Destabilization

Inhibition of DNA Synthesis
& Replication

Cell Death

Ornidazole (Extracellular)

Passive Diffusion

Click to download full resolution via product page

Caption: Reductive activation pathway and DNA-damaging mechanism of Ornidazole.
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Physicochemical and Pharmacokinetic Profile
Ornidazole's chemical structure confers a set of physicochemical and pharmacokinetic

properties that are advantageous for clinical use.

Physicochemical Properties
Property Value Reference(s)

Systematic Name
1-(3-chloro-2-hydroxypropyl)-2-

methyl-5-nitroimidazole
[1]

Chemical Formula C₇H₁₀ClN₃O₃

Appearance
White to slightly yellow

crystalline powder

Melting Point 81.8 ± 0.475 °C

pKa 2.4 [8]

Log P (Octanol/Water) 1.6

UV λmax (in Methanol) 310 nm

Pharmacokinetic Parameters
Ornidazole is characterized by rapid and complete absorption and a long elimination half-life,

which allows for less frequent dosing compared to metronidazole.[2][3]
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PK Parameter Value Condition/Note Reference(s)

Absorption

Bioavailability ~90% Oral administration [1]

Tmax (Peak Time) ~2-3 hours Oral administration [2]

Cmax (Peak Conc.) 9.99 µg/mL
Single 500 mg dose

(fasted)
[2]

Distribution

Volume of Distribution

(Vd)
~0.87 L/kg

Intravenous

administration
[2]

Plasma Protein

Binding
~13% [1]

Tissue Penetration Wide, including CSF

Metabolism

Site Liver
Primarily

hydroxylation
[1]

Main Metabolites

2-hydroxymethyl and

α-hydroxymethyl

metabolites

Less active than

parent drug
[1]

Elimination

Elimination Half-life

(t½)
~13-14 hours

Significantly longer

than metronidazole

(~8.4h)

[1][2]

Clearance (CL) 47 mL/min (2.82 L/h)
For a 1 g intravenous

dose

Excretion Route
Primarily urine (~85%

within 5 days)

4% as unchanged

drug
[1]

Preclinical Development
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Preclinical studies established the efficacy and safety profile of Ornidazole prior to human

trials.

In Vitro Activity
Ornidazole demonstrates potent activity against a wide range of anaerobic bacteria and

protozoa, with Minimum Inhibitory Concentration (MIC) values that are generally similar to or

slightly lower than those of metronidazole.

Organism Type Finding MIC (μg/mL) Reference(s)

Anaerobic Bacteria

Inhibition of 114

strains (excluding P.

acnes)

≤ 3.1 [11]

Anaerobic Bacteria

Bactericidal

concentration for 114

strains

≤ 6.3 [11]

Periodontal Microbes General activity
Lower than

metronidazole
[8]

Toxicology
Toxicology studies in animal models have been conducted to determine the safety profile of

Ornidazole.

Acute Toxicity: A study on a combination drug containing Ornidazole and Levamisole

hydrochloride classified the formulation as Hazard Class 3 (moderately hazardous

substances) based on its median lethal oral dose.[7]

Sub-chronic Toxicity: A 30-day repeat-dose study in mice using a fixed-dose combination of

Ofloxacin and Ornidazole found no signs of toxicity, mortality, or alterations in physiological,

hematological, or biochemical parameters at any tested dose level.[12]

Specific Toxicity: Ornidazole has been shown to have a direct inhibitory effect on sperm

motility in vitro in rat models. Incubation with 2.5 mmol/L Ornidazole for 4 hours significantly

reduced sperm motility.[9]
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Clinical Development and Therapeutic Use
Clinical trials have confirmed the efficacy of Ornidazole across a range of indications.

Key Indications and Efficacy
Trichomoniasis: Ornidazole is highly effective. An early study involving a single 2 g dose in

women with Trichomonas vaginalis infection resulted in a 100% cure rate.

Amoebiasis & Giardiasis: It is a primary treatment for intestinal and extraintestinal

amoebiasis and giardiasis.[1]

Anaerobic Infections: Ornidazole is used for the treatment and prophylaxis of various

anaerobic infections, including peritonitis, meningitis, and postoperative wound infections.[1]

Dientamoebiasis: A clinical study comparing single-dose Ornidazole to a multi-day course of

metronidazole for Dientamoeba fragilis infection found Ornidazole to be statistically superior,

with a parasitological cure rate of 92.9% versus 69.6% for metronidazole.

Bioequivalence Study Protocol
Bioequivalence studies are critical for the approval of generic formulations. A typical protocol is

outlined below.

Experimental Protocol:

Study Design: A randomized, single-dose, open-label, two-period crossover study is

conducted in healthy volunteers under both fasted and fed conditions.[2]

Participants: Healthy male and female volunteers (e.g., n=24 per group) meeting specific

inclusion criteria (age ≥18, BMI 19.0-26.0 kg/m ²) are enrolled after a comprehensive medical

examination.[2]

Dosing: Participants are randomly assigned to receive a single dose of either the test or

reference formulation, followed by a washout period of at least 7 days before receiving the

alternate formulation.[2]
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Sample Collection: Blood samples are collected in plasma tubes at pre-dose and at multiple

time points post-dose (e.g., up to 72 hours).[2]

Bioanalysis: Plasma concentrations of Ornidazole are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involves

protein precipitation, with a typical lower limit of quantification (LLOQ) of 0.100 µg/mL.[2]

Pharmacokinetic Analysis: Key PK parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋∞) are

calculated. Bioequivalence is established if the 90% confidence intervals for the geometric

mean ratio of Cmax, AUC₀₋t, and AUC₀₋∞ fall within the standard 80-125% range.[2]

Safety Monitoring: Safety is assessed by monitoring adverse events, vital signs, and clinical

laboratory tests throughout the study.[2]

Diagram: Workflow for a Bioequivalence Clinical Trial
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Caption: Crossover design workflow for a typical Ornidazole bioequivalence study.
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Conclusion
From its rational design and synthesis in the 1960s and 70s to its established clinical use today,

Ornidazole represents a successful chapter in antimicrobial drug development. Its discovery

provided a valuable therapeutic option with an improved pharmacokinetic profile over its

predecessors. The well-understood mechanism of selective cytotoxicity, combined with a

robust body of preclinical and clinical data, solidifies its role in treating anaerobic and protozoal

infections. Ongoing research into new formulations and potential new indications, such as

endometriosis, suggests that the developmental history of Ornidazole may not yet be

complete.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medsafe.govt.nz [medsafe.govt.nz]

2. roche.com [roche.com]

3. roche.com [roche.com]

4. roche.com [roche.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Toxicity of ornidazole and its analogues to rat spermatozoa as reflected in motility
parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

8. apps.dtic.mil [apps.dtic.mil]

9. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and
Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

10. Sub-Chronic Toxicity Study of Fixed Dose Combination of Ofloxacin- Ornidazole in Mus
Musculus Mice [benthamopenarchives.com]

11. dergi.fabad.org.tr [dergi.fabad.org.tr]

12. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1677491?utm_src=pdf-body
https://www.benchchem.com/product/b1677491?utm_src=pdf-body
https://www.researchgate.net/publication/223982168_Ornidazole_Comprehensive_Profile
https://www.benchchem.com/product/b1677491?utm_src=pdf-custom-synthesis
https://www.medsafe.govt.nz/profs/datasheet/a/arrowornidazoletab.pdf
https://www.roche.com/stories/antibiotics-innovation-legacy
https://www.roche.com/about/history
https://www.roche.com/stories/antibiotics
https://www.researchgate.net/publication/366939386_Toxicological_parameters_of_the_drug_based_on_Ornidazole_and_Levamisole_hydrochloride
https://www.researchgate.net/publication/223982168_Ornidazole_Comprehensive_Profile
https://pubmed.ncbi.nlm.nih.gov/9568527/
https://pubmed.ncbi.nlm.nih.gov/9568527/
https://apps.dtic.mil/sti/tr/pdf/ADA203402.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC352041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352041/
https://benthamopenarchives.com/abstract.php?ArticleCode=TOTOXIJ-3-24
https://benthamopenarchives.com/abstract.php?ArticleCode=TOTOXIJ-3-24
http://dergi.fabad.org.tr/pdf/volum29/issue3/fabad2004j.pharm.sci.,29,133-144,2004.pdf.pdf
https://www.researchgate.net/publication/5456003_A_comparison_of_metronidazole_and_single-dose_ornidazole_for_the_treatment_of_dientamoebiasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Discovery and developmental history of Ornidazole].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677491#discovery-and-developmental-history-of-
ornidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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